

Navigating the Analytical Landscape of 2-Hydroxymethyl Olanzapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxymethyl Olanzapine-d3**

Cat. No.: **B12390433**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential data and methodologies encapsulated within a Certificate of Analysis (CoA) for **2-Hydroxymethyl Olanzapine-d3**. As a critical metabolite of the atypical antipsychotic Olanzapine, and in its deuterated form, a vital internal standard for pharmacokinetic and metabolic studies, a thorough understanding of its analytical characterization is paramount for ensuring data integrity and regulatory compliance.

Core Analytical Data

A Certificate of Analysis for **2-Hydroxymethyl Olanzapine-d3** quantifies the identity, purity, and quality of the compound. The following tables summarize the key quantitative data typically presented.

Table 1: Compound Identification

Parameter	Specification
Compound Name	2-Hydroxymethyl Olanzapine-d3
Synonyms	LY-290411-d3
CAS Number	1190006-36-0 [1]
Molecular Formula	C ₁₇ H ₁₇ D ₃ N ₄ OS [1]
Molecular Weight	331.45 g/mol [1]
Appearance	Light yellow to yellow solid [2]

Table 2: Purity and Quality Metrics

Parameter	Method	Result
Chromatographic Purity	HPLC/LC-MS	>98%
Isotopic Purity (d ₃)	Mass Spectrometry	≥99%
Residual Solvents	GC-HS	As per ICH guidelines
Heavy Metals	ICP-MS	≤10 ppm
Loss on Drying	TGA	<0.5%
Assay	qNMR or HPLC	98.0% - 102.0%

Experimental Protocols: A Closer Look

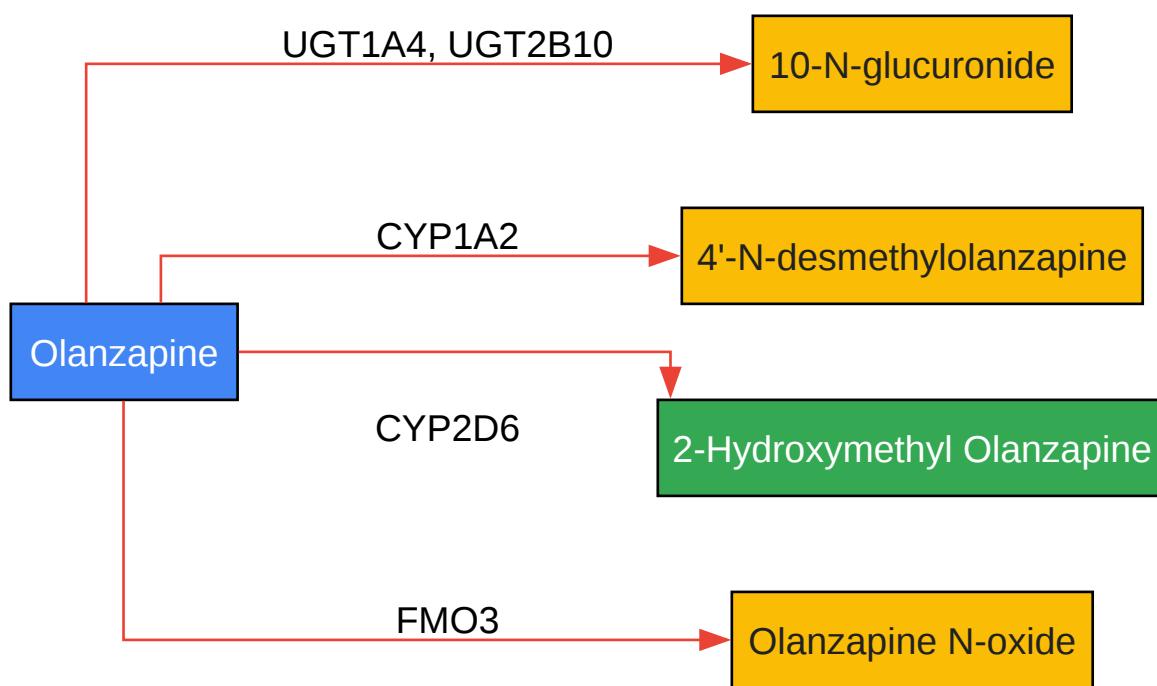
The data presented in a CoA is substantiated by rigorous experimental protocols. The following sections detail the methodologies for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Objective: To separate and quantify **2-Hydroxymethyl Olanzapine-d3** from any impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.

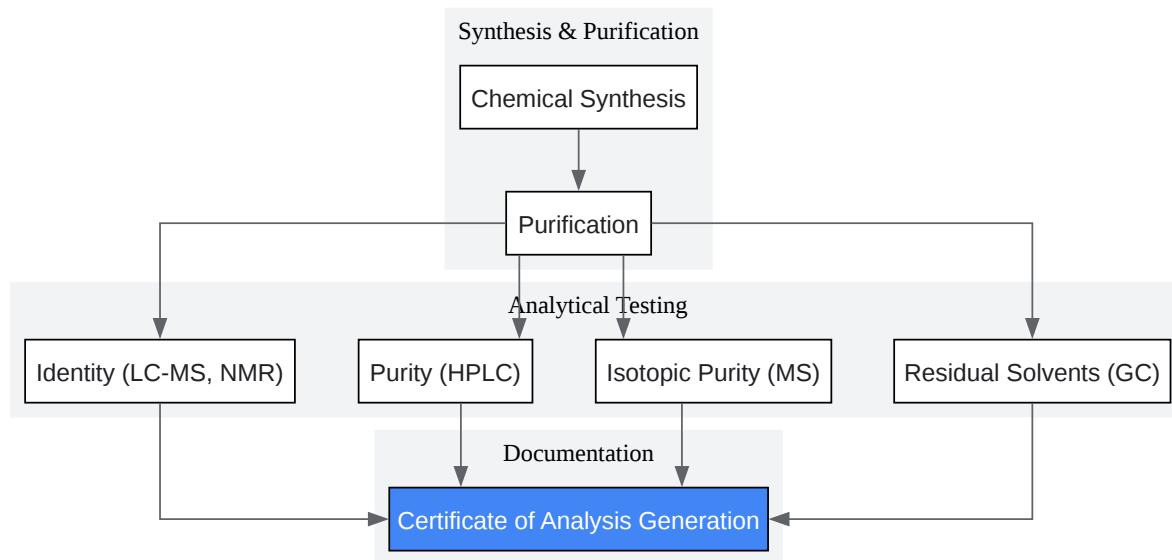
- Method:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at a specified wavelength (e.g., 254 nm).
 - Injection Volume: 10 μ L.
 - Quantification: Peak area percentage is used to determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

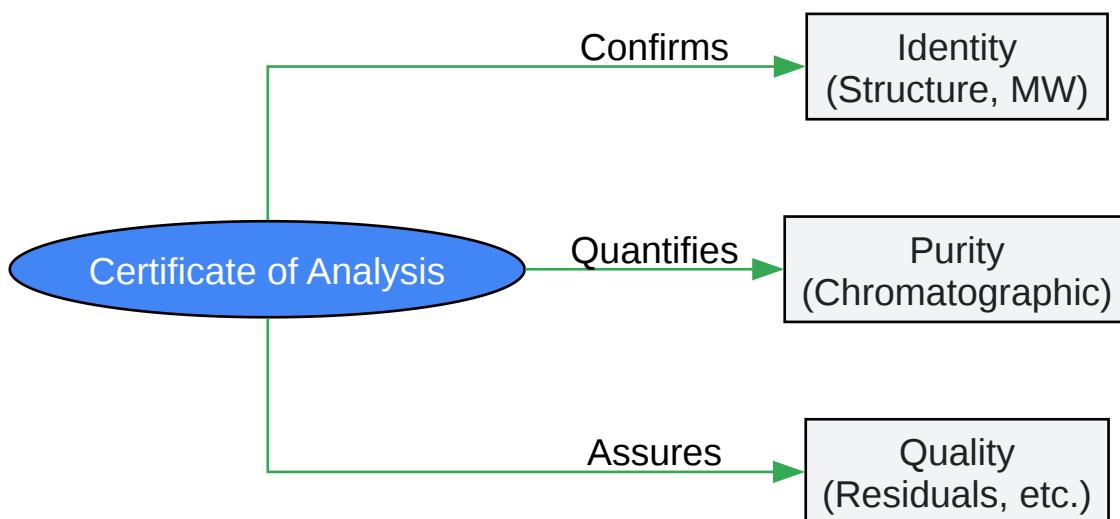

- Objective: To confirm the molecular weight and isotopic distribution of **2-Hydroxymethyl Olanzapine-d3**.
- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Method:
 - Ionization Source: Electrospray Ionization (ESI) in positive mode.
 - Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$.
 - Data Interpretation: The resulting mass spectrum should show a predominant peak corresponding to the molecular weight of the deuterated compound, confirming its identity and high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To elucidate the chemical structure and confirm the position of the deuterium labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Method:
 - Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
 - Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
 - Data Interpretation: The ¹H NMR spectrum will show the absence of signals at the positions of deuteration. The overall spectrum is compared with the spectrum of the non-deuterated standard to confirm the structural integrity.


Visualizing Key Processes

To further aid in the understanding of **2-Hydroxymethyl Olanzapine-d3**, the following diagrams illustrate its metabolic origin and the analytical workflow for its certification.


[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Olanzapine.[3][4][5][6]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Certificate of Analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationship of analytical data.

In conclusion, the Certificate of Analysis for **2-Hydroxymethyl Olanzapine-d3** is a comprehensive document that provides a robust analytical profile of the compound. For researchers and drug development professionals, a detailed understanding of the data and the underlying methodologies is crucial for the successful application of this important analytical standard in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Analytical Landscape of 2-Hydroxymethyl Olanzapine-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12390433#2-hydroxymethyl-olanzapine-d3-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com